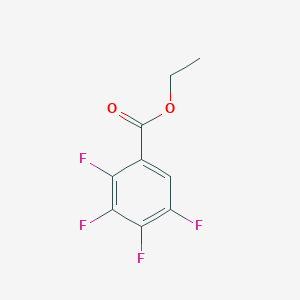

Ethyl 2,3,4,5-tetrafluorobenzoate

Descripción

The exact mass of the compound Ethyl 2,3,4,5-tetrafluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2,3,4,5-tetrafluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3,4,5-tetrafluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2,3,4,5-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHMXBYMQZRRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379014 | |

| Record name | Ethyl 2,3,4,5-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-73-9 | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122894-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122894739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,4,5-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2H-tetrafluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Ethyl 2,3,4,5-tetrafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,5-tetrafluorobenzoate is a fluorinated aromatic ester of significant interest in various fields of chemical research and development. Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications. The strategic incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this compound a valuable precursor in medicinal chemistry and agrochemical research. Furthermore, its distinct characteristics are leveraged in material science for the development of advanced polymers and coatings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 2,3,4,5-tetrafluorobenzoate is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| CAS Number | 122894-73-9 |

| Density | 1.39 g/cm³ |

| Boiling Point | 88 °C at 13 mmHg |

| Refractive Index (n20/D) | 1.44 |

| Storage Conditions | Room Temperature |

Table 2: Spectral Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.4 (t, 3H, -CH₃), 4.4 (q, 2H, -OCH₂-), 7.2-7.4 (m, 1H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.0 (-CH₃), 63.0 (-OCH₂-), 110-150 (m, Ar-C), 162.0 (C=O) |

| FT-IR (neat) | ν (cm⁻¹): ~3000 (Ar-H stretch), ~2950 (C-H stretch), ~1730 (C=O stretch), ~1640, 1500 (C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) |

| Mass Spectrum (EI) | m/z: 222 (M⁺), 194 ([M-C₂H₄]⁺), 177 ([M-OC₂H₅]⁺), 149 ([M-COOC₂H₅]⁺) |

Note: The spectral data presented is predicted and should be confirmed by experimental analysis.

Synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate

Ethyl 2,3,4,5-tetrafluorobenzoate can be synthesized through two primary routes: Fischer esterification of 2,3,4,5-tetrafluorobenzoic acid or acylation of ethanol with 2,3,4,5-tetrafluorobenzoyl chloride. The latter is often preferred for its higher yield and faster reaction times.

Synthesis from 2,3,4,5-Tetrafluorobenzoyl Chloride

This method involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ethanol, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Preparation of 2,3,4,5-Tetrafluorobenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3,4,5-tetrafluorobenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) in excess (e.g., 2-3 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,3,4,5-tetrafluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

-

-

Esterification:

-

In a separate flask, dissolve anhydrous ethanol (a slight excess, e.g., 1.2 equivalents) in a dry, inert solvent such as dichloromethane or diethyl ether.

-

Cool the ethanol solution in an ice bath.

-

Slowly add the crude or purified 2,3,4,5-tetrafluorobenzoyl chloride (1 equivalent) to the ethanol solution with vigorous stirring.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), dropwise to the reaction mixture to scavenge the HCl produced.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a dilute aqueous solution of a weak acid (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude Ethyl 2,3,4,5-tetrafluorobenzoate can be purified by vacuum distillation to yield a colorless liquid.

-

Fischer Esterification of 2,3,4,5-Tetrafluorobenzoic Acid

This is a classic acid-catalyzed esterification method.

-

In a round-bottom flask, dissolve 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) in a large excess of anhydrous ethanol (which acts as both reactant and solvent).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Applications

Ethyl 2,3,4,5-tetrafluorobenzoate is a versatile intermediate with applications in several key areas of chemical science.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for introducing the tetrafluorophenyl moiety into more complex molecules. This can enhance the biological activity and pharmacokinetic properties of drug candidates and agrochemicals.

-

Material Science: The fluorine content of the molecule imparts desirable properties such as increased thermal stability and chemical resistance. It is used in the development of advanced polymers, coatings, and other high-performance materials.

-

Analytical Chemistry: Due to its stability and distinct properties, it can be employed as an internal standard in chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex mixtures.

Visualizations

Synthesis Pathway of Ethyl 2,3,4,5-tetrafluorobenzoate

Caption: Synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate via the acyl chloride intermediate.

Applications of Ethyl 2,3,4,5-tetrafluorobenzoate

Caption: Key application areas of Ethyl 2,3,4,5-tetrafluorobenzoate.

Safety Information

Ethyl 2,3,4,5-tetrafluorobenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical expertise and safety assessments. All experimental work should be conducted in a controlled laboratory setting by qualified personnel.

Ethyl 2,3,4,5-tetrafluorobenzoate chemical structure and IUPAC name.

An In-depth Technical Guide to Ethyl 2,3,4,5-tetrafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,5-tetrafluorobenzoate is a fluorinated aromatic compound with significant applications in medicinal chemistry, materials science, and as an intermediate in the synthesis of complex organic molecules.[1][2] The presence of four fluorine atoms on the benzene ring imparts unique electronic properties, enhancing the compound's stability and influencing its reactivity. This guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, and a detailed protocol for its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of Ethyl 2,3,4,5-tetrafluorobenzoate consists of a tetrafluorinated benzene ring attached to an ethyl ester group.

IUPAC Name: ethyl 2,3,4,5-tetrafluorobenzoate

Synonyms: 2,3,4,5-Tetrafluorobenzoic acid ethyl ester[1]

Chemical Formula: C₉H₆F₄O₂

Quantitative Data

The following table summarizes the key quantitative data for Ethyl 2,3,4,5-tetrafluorobenzoate.

| Property | Value | Reference |

| Molecular Weight | 222.14 g/mol | [1] |

| CAS Number | 122894-73-9 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.39 g/cm³ | [1] |

| Boiling Point | 88 °C at 13 mmHg | [1] |

| Refractive Index | n20/D 1.44 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Experimental Protocols

The synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate is typically achieved through the Fischer esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.

Materials:

-

2,3,4,5-tetrafluorobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4,5-tetrafluorobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for 4-6 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude Ethyl 2,3,4,5-tetrafluorobenzoate.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product as a colorless liquid.

Mandatory Visualization

The following diagram illustrates the synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate from 2,3,4,5-tetrafluorobenzoic acid via Fischer esterification.

Caption: Synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 2,3,4,5-tetrafluorobenzoate (CAS Number 122894-73-9)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and associated hazards of Ethyl 2,3,4,5-tetrafluorobenzoate. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

Ethyl 2,3,4,5-tetrafluorobenzoate is a fluorinated aromatic compound with the molecular formula C₉H₆F₄O₂.[1][2] The presence of four fluorine atoms on the benzene ring significantly influences its physicochemical properties, making it a valuable building block in the synthesis of complex molecules.[2][3]

Table 1: Physical and Chemical Properties of Ethyl 2,3,4,5-tetrafluorobenzoate

| Property | Value | Reference |

| CAS Number | 122894-73-9 | [2] |

| Molecular Formula | C₉H₆F₄O₂ | [1][2] |

| Molecular Weight | 222.14 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.382 g/cm³ | [4] |

| Boiling Point | 238-239 °C | [4] |

| Flash Point | 95 °C | [4] |

| Refractive Index | 1.4440 | [4] |

| Purity | ≥ 98% (GC) | [2] |

| Storage | Sealed in dry, room temperature |

Synthesis and Spectroscopic Data

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

A documented method for synthesizing the precursor acid involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid.[5]

-

Reactants: 3,4,5,6-Tetrafluorophthalic acid, Dimethyl sulfoxide (DMSO), Triethylamine, Sulfuric acid, Toluene, n-Butyl ether, Anhydrous sodium sulfate, Activated carbon (Darco S-51).

-

Procedure:

-

To a two-liter flask, add 3,4,5,6-tetrafluorophthalic acid (58 g).

-

Add dimethyl sulfoxide (230 ml) followed by triethylamine (11.5 ml).

-

Heat the mixture to 115°-120° C over 20 minutes and maintain this temperature with stirring for an additional 35-40 minutes.

-

Cool the solution using an ice bath.

-

Add demineralized water (580 ml), n-butyl ether (250 ml), and toluene (350 ml).

-

Cautiously add 99% sulfuric acid (3.5 ml) with stirring and cooling.

-

Separate the layers and extract the aqueous layer with two portions of toluene (580 ml and 290 ml).

-

Combine the organic layers and extract with 2% aqueous sulfuric acid (3 x 150 ml).

-

Dry the organic layer over anhydrous sodium sulfate (60 g) and add activated carbon (11.5 g).

-

Filter the mixture and concentrate under reduced pressure.

-

Dry the resulting solid under vacuum at 50°-60° C for seven hours to yield 2,3,4,5-tetrafluorobenzoic acid.[5]

-

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

The synthesized acid can be converted to the acyl chloride, a reactive intermediate for esterification.

-

Reactants: 2,3,4,5-Tetrafluorobenzoic acid, Triphosgene (BTC), N,N-Dimethylformamide (DMF), 1,2-Dichloroethane.

-

Procedure:

-

In a 4-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).

-

Heat the mixture to 353 K.

-

Add a solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol % of acid) in 1,2-dichloroethane (50 mL) dropwise over 1 hour at 353 K.

-

Stir the mixture for an additional 4 hours at the same temperature.

-

Cool the reaction mixture to 273 K and filter to remove unreacted triphosgene. The product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained in solution and can be used in the next step.[6]

-

Proposed Experimental Protocol: Synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate

The final esterification can be achieved through a standard procedure.

-

Reactants: 2,3,4,5-Tetrafluorobenzoyl chloride solution in 1,2-dichloroethane, Anhydrous ethanol, Pyridine (optional, as an acid scavenger).

-

Procedure:

-

Cool the solution of 2,3,4,5-tetrafluorobenzoyl chloride in 1,2-dichloroethane in an ice bath.

-

Slowly add an excess of anhydrous ethanol with stirring. If desired, a stoichiometric amount of pyridine can be added to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or GC).

-

Wash the reaction mixture with water, then with a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain Ethyl 2,3,4,5-tetrafluorobenzoate.

-

Spectroscopic Data

Specific spectroscopic data for Ethyl 2,3,4,5-tetrafluorobenzoate is not widely published. However, data for the precursor, 2,3,4,5-Tetrafluorobenzoic acid, and a similar compound, Ethyl 2,3,5,6-tetrafluorobenzoate, are available and can provide expected spectral characteristics.

Table 2: Spectroscopic Data of Related Compounds

| Compound | Spectroscopic Data | Reference |

| 2,3,4,5-Tetrafluorobenzoic acid | ¹H NMR: Available | [7] |

| IR (FTIR): KBr WAFER and ATR-Neat spectra available | [8] | |

| MS: m/z Top Peak: 177, 2nd Highest: 194, 3rd Highest: 149 | [8] | |

| Ethyl 2,3,5,6-tetrafluorobenzoate | MS (GC): Available | [9] |

Based on the structure of Ethyl 2,3,4,5-tetrafluorobenzoate, the following spectral features would be anticipated:

-

¹H NMR: A quartet corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons of the ethyl group. The aromatic region would show a complex multiplet for the single aromatic proton.

-

¹³C NMR: Resonances for the carbonyl carbon, the two carbons of the ethyl group, and the aromatic carbons, with characteristic C-F couplings.

-

IR: Strong carbonyl (C=O) stretching vibration around 1730 cm⁻¹, C-O stretching bands, and absorptions characteristic of the fluorinated benzene ring.

-

MS: A molecular ion peak at m/z 222, along with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Applications in Drug Development and Research

Ethyl 2,3,4,5-tetrafluorobenzoate serves as a key intermediate in the synthesis of various fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their potential for enhanced biological activity.[2][3][10] The incorporation of fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.[10]

This compound is utilized in medicinal chemistry as a scaffold for developing novel therapeutic agents with potentially improved efficacy and reduced toxicity.[10] Its unique electronic properties also make it a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways.[10]

Hypothetical Signaling Pathway for a Derivative

Given the use of fluorinated benzoic acids in the development of kinase inhibitors, a hypothetical derivative of Ethyl 2,3,4,5-tetrafluorobenzoate could be designed to target a protein kinase signaling pathway implicated in cancer. For instance, a derivative could be synthesized to inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Hazards and Safety Information

The available safety data for Ethyl 2,3,4,5-tetrafluorobenzoate is primarily from safety data sheets (SDS) provided by chemical suppliers. It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Table 4: Precautionary Statements

| Precautionary Statement | Code |

| Avoid breathing dust/fume/gas/mist/vapours/spray. | P261 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

Toxicological Information

Experimental Workflows

General Synthetic Workflow

The synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate and its derivatives for drug discovery typically follows a multi-step process.

In Vitro Cytotoxicity Assay Workflow

To assess the biological activity of newly synthesized derivatives, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

This guide provides a summary of the available technical information for Ethyl 2,3,4,5-tetrafluorobenzoate. Researchers should always consult original research articles and safety data sheets for the most detailed and up-to-date information.

References

- 1. 2,3,4,5-Tetrafluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 4. chembk.com [chembk.com]

- 5. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 1H NMR spectrum [chemicalbook.com]

- 8. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

A Comprehensive Technical Guide to the Physical Properties of Ethyl 2,3,4,5-Tetrafluorobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of Ethyl 2,3,4,5-tetrafluorobenzoate (CAS No. 122894-73-9), a versatile fluorinated compound.[1][2] As a key intermediate and building block, its unique characteristics are instrumental in various fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The fluorinated structure enhances its stability and reactivity, making it a valuable component in drug design and the development of high-performance polymers and coatings.[1] This guide consolidates essential physical data, outlines standard experimental methodologies for its characterization, and illustrates relevant chemical processes.

Core Physical and Chemical Properties

The fundamental properties of Ethyl 2,3,4,5-tetrafluorobenzoate are summarized below. This data is critical for handling, reaction setup, and analytical method development. The compound typically presents as a colorless to almost colorless clear liquid.[1]

| Property | Value | Reference |

| CAS Number | 122894-73-9 | [1] |

| Molecular Formula | C₉H₆F₄O₂ | [1][4] |

| Molecular Weight | 222.14 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Boiling Point | 88 °C @ 13 mmHg | [1] |

| Density | 1.39 g/mL | [1] |

| Refractive Index | n20D 1.44 | [1] |

| Storage Conditions | Store at room temperature, sealed in a dry environment | [1] |

Experimental Protocols

The characterization of Ethyl 2,3,4,5-tetrafluorobenzoate relies on standard analytical techniques. Below are detailed methodologies for key experiments used to determine its physical properties.

Purity Determination by Gas Chromatography (GC)

Gas Chromatography is the standard method for assessing the purity of volatile and thermally stable compounds like Ethyl 2,3,4,5-tetrafluorobenzoate. The reported purity is typically ≥ 98%.[1]

Objective: To separate the analyte from any volatile impurities and quantify its percentage purity based on the relative peak area.

Methodology:

-

Sample Preparation: A dilute solution of the ethyl ester is prepared in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane). A typical concentration is 1 mg/mL.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The column is typically a non-polar capillary column (e.g., DB-5 or HP-5ms).

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the GC, where it is vaporized.

-

Separation: An inert carrier gas (e.g., Helium or Nitrogen) transports the vaporized sample through the capillary column. Separation occurs based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase (column coating). The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to ensure efficient separation of components with different boiling points.

-

Detection: As components elute from the column, they are detected by the FID, which generates an electrical signal proportional to the amount of substance.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The area under each peak is integrated. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Boiling Point Determination at Reduced Pressure

The boiling point of Ethyl 2,3,4,5-tetrafluorobenzoate is reported at a reduced pressure (88 °C at 13 mmHg) to prevent potential decomposition at its higher atmospheric boiling point.[1] This is determined using vacuum distillation.

Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.

Methodology:

-

Apparatus Setup: A distillation apparatus (e.g., a Kugelrohr or a short-path distillation setup) is assembled. This includes a distillation flask containing the sample, a condenser, a receiving flask, and a thermometer placed to measure the vapor temperature.

-

Vacuum Application: The apparatus is connected to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.

-

Heating: The distillation flask is gently heated using an oil bath or heating mantle.

-

Equilibrium Measurement: The pressure is lowered to the desired value (e.g., 13 mmHg). The heat is slowly increased until a steady reflux of condensate is observed on the thermometer bulb.

-

Boiling Point Reading: The temperature at which the liquid boils and a stable ring of condensate is maintained on the thermometer is recorded. This temperature is the boiling point at that specific reduced pressure.

Synthesis Pathway

Ethyl 2,3,4,5-tetrafluorobenzoate is typically synthesized via a standard esterification reaction. This process is fundamental to its production and involves the reaction of the corresponding carboxylic acid with ethanol.

References

Ethyl 2,3,4,5-tetrafluorobenzoate molecular weight and formula.

An In-depth Technical Guide on Ethyl 2,3,4,5-tetrafluorobenzoate

For professionals in research, scientific, and drug development fields, a precise understanding of a compound's fundamental physicochemical properties is paramount. This document provides core technical data on Ethyl 2,3,4,5-tetrafluorobenzoate, a versatile fluorinated compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

The foundational quantitative data for Ethyl 2,3,4,5-tetrafluorobenzoate is summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

Molecular Composition and Stoichiometry

The molecular formula C₉H₆F₄O₂ indicates that each molecule of Ethyl 2,3,4,5-tetrafluorobenzoate is constituted by nine carbon atoms, six hydrogen atoms, four fluorine atoms, and two oxygen atoms.[1][3][4] The molecular weight of the compound is the sum of the atomic weights of these constituent atoms.

Caption: Logical relationship between elemental composition and molecular weight.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 3. 2,3,4,5-Tetrafluorobenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 4. 122894-73-9 CAS MSDS (Ethyl 2,3,4,5-tetrafluorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Physicochemical Properties and Applications of Ethyl 2,3,4,5-tetrafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3,4,5-tetrafluorobenzoate is a fluorinated aromatic compound with significant applications in medicinal chemistry, materials science, and as an intermediate in the synthesis of complex organic molecules. The incorporation of fluorine atoms imparts unique properties to the molecule, including enhanced thermal stability, metabolic resistance, and altered electronic characteristics, making it a valuable building block in drug discovery and the development of advanced materials.[1][2] This guide provides a comprehensive overview of its key physicochemical properties, namely its boiling point and density, outlines general experimental protocols for their determination, and illustrates its central role in synthetic and research workflows.

Physicochemical Data

The quantitative physicochemical properties of Ethyl 2,3,4,5-tetrafluorobenzoate are summarized in the table below. These values are critical for its application in chemical synthesis and for predicting its behavior in various experimental settings.

| Property | Value | Conditions |

| Boiling Point | 88 °C | at 13 mmHg |

| Density | 1.39 g/cm³ | Not Specified |

| Molecular Formula | C₉H₆F₄O₂ | |

| Molecular Weight | 222.14 g/mol | |

| Purity | ≥ 98% (GC) |

Data sourced from commercial supplier specifications.

Role in Drug Discovery and Development

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins.[3][4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug candidate.[3][5][6]

Ethyl 2,3,4,5-tetrafluorobenzoate serves as a key intermediate, providing a tetrafluorinated phenyl ring that can be incorporated into larger, more complex molecules. Researchers utilize this compound as a scaffold to develop novel therapeutic agents with potentially enhanced efficacy and reduced toxicity.[1] Its unique properties are also valuable in biochemical research for studying enzyme interactions and metabolic pathways.[1]

Experimental Protocols

While specific experimental documentation for Ethyl 2,3,4,5-tetrafluorobenzoate is not publicly detailed, the following sections describe generalized, standard laboratory procedures for determining the boiling point of a liquid under reduced pressure and the density of a liquid.

Determination of Boiling Point under Reduced Pressure

The reported boiling point of Ethyl 2,3,4,5-tetrafluorobenzoate is at a reduced pressure (13 mmHg), a common technique for compounds that may decompose at their atmospheric boiling point.

Objective: To measure the temperature at which the vapor pressure of a liquid equals the applied pressure of the system.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Claisen adapter

-

Thermometer and adapter

-

Condenser

-

Vacuum adapter and pump

-

Manometer

-

Stir bar

Procedure:

-

A small volume of the liquid is placed in the round-bottom flask with a stir bar.

-

The apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The vacuum pump is engaged, and the system pressure is lowered to the desired level (e.g., 13 mmHg), as monitored by the manometer.

-

Once the pressure is stable, the liquid is gently heated and stirred.

-

The temperature is recorded when a steady reflux of condensing vapor is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[7]

Determination of Density

The density of a liquid is its mass per unit volume.

Objective: To accurately measure the mass of a known volume of the liquid.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[8][9]

-

A specific volume of Ethyl 2,3,4,5-tetrafluorobenzoate is carefully added to the container. The volume is read from the bottom of the meniscus.[8][9]

-

The container with the liquid is reweighed to determine the mass of the liquid.[8][9]

-

The temperature of the liquid is recorded, as density is temperature-dependent.

-

The density is calculated using the formula: Density = Mass / Volume .[8] For improved accuracy, the measurements should be repeated and an average value calculated.[8]

Visualization of Synthetic and Research Applications

The following diagrams illustrate the role of Ethyl 2,3,4,5-tetrafluorobenzoate in various scientific fields.

Caption: Role as a key building block in chemical synthesis.

Caption: Impact of fluorination on drug candidate properties.

References

- 1. 2023é渡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

Key characteristics of fluorinated benzoate compounds.

An In-depth Technical Guide to the Core Characteristics of Fluorinated Benzoate Compounds

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and fluorinated benzoate compounds represent a particularly valuable class of building blocks and therapeutic agents. The introduction of fluorine atoms onto a benzoate scaffold can profoundly influence the molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, key characteristics, and applications of fluorinated benzoate compounds for researchers, scientists, and drug development professionals.

Physicochemical Properties of Fluorinated Benzoates

The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—lead to significant alterations in the physicochemical profile of benzoate derivatives.[1][2][3]

-

Acidity (pKa): The electron-withdrawing nature of fluorine increases the acidity of the benzoic acid's carboxylic group, resulting in a lower pKa.[1][4] This effect is dependent on the number and position of the fluorine substituents.[4]

-

Lipophilicity (logP): Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[1][5][6] However, the overall effect on lipophilicity can be complex and depends on the specific fluorination pattern.[7][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[1][9][10] Introducing fluorine at metabolically vulnerable positions can block oxidation, thereby increasing a drug's half-life and bioavailability.[1][2][11]

-

Binding Affinity: The electronegativity of fluorine can facilitate favorable interactions with biological targets through hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[1]

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for representative fluorinated benzoate compounds.

Table 1: Physicochemical Properties of Selected Fluorinated Benzoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (at 25°C) | logP |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 | 1.856 |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123-125 | 3.86 | 1.86 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.113 | 184 | 4.14 | 2.07 |

Data sourced from references[12][13].

Table 2: Comparative pKa Values of Fluorobenzoic Acid Isomers

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.86 |

| 4-Fluorobenzoic Acid | 4.14 |

| 2,6-Difluorobenzoic Acid | 2.73 |

| 3,5-Difluorobenzoic Acid | 3.43 |

A lower pKa value indicates a stronger acid. Data compiled from references[4][12].

Synthesis of Fluorinated Benzoate Compounds

Fluorinated benzoates can be synthesized through various methods, including nucleophilic and electrophilic fluorination reactions.[14] The choice of method often depends on the desired substitution pattern and the nature of the starting materials. A general approach involves the reaction of a substituted benzoyl chloride with a fluorinating agent.[15] Another common method is the Schiemann reaction, which introduces fluorine via diazotization of an aminobenzoic acid.[13]

Visualization: General Synthesis Workflow

Caption: General workflow for the synthesis of fluorinated benzoate derivatives.

Biological Activities and Therapeutic Applications

Fluorinated benzoates are integral to a wide range of therapeutic agents.[1]

-

Anti-inflammatory Agents: A significant application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] For instance, Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group that contributes to its selectivity and reduces gastrointestinal side effects.[1]

-

Anticancer Agents: Certain fluorinated benzoic acid derivatives exhibit potent anticancer activity by inducing apoptosis (programmed cell death).[1] This is often mediated through the intrinsic pathway involving the activation of caspases.[1]

-

Immunomodulators: Lifitegrast, a fluorinated benzoic acid derivative, is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used to treat dry eye disease by inhibiting T-cell activation and inflammation.[1]

Visualization: COX-2 Inhibition Pathway

Caption: Mechanism of COX-2 inhibition by fluorinated benzoates.

Visualization: Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by fluorinated benzoates.

Experimental Protocols

Potentiometric Titration for pKa Determination

This method involves titrating a solution of the fluorobenzoic acid with a strong base while monitoring the pH. The pKa is determined from the inflection point of the titration curve.[4]

-

Apparatus and Reagents:

-

Procedure:

-

Prepare a solution of the fluorobenzoic acid of a known concentration.

-

Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).[4]

-

Titrate the acid solution with the standardized NaOH solution at a constant temperature.[12]

-

Record the pH of the solution after each addition of the titrant.[12]

-

-

Data Analysis:

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16]

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[16]

-

Protocol:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzoate compound and add them to the appropriate wells. Include control wells with vehicle only.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the control wells.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. myuchem.com [myuchem.com]

- 4. benchchem.com [benchchem.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 8. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Polyfluorinated Aromatic Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorinated aromatic compounds (PFACs) represent a pivotal class of molecules in modern chemical research, drug discovery, and materials science. The strategic introduction of fluorine atoms into an aromatic scaffold can dramatically alter a molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of PFACs, with a focus on their role in pharmaceutical research. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key concepts to facilitate a deeper understanding of these versatile compounds.

The unique properties imparted by fluorine, such as high electronegativity, small atomic size, and the ability to form strong C-F bonds, lead to significant changes in lipophilicity, metabolic stability, pKa, and binding affinity of the parent molecule.[1][2][3] Consequently, fluorination has become a crucial strategy in medicinal chemistry to optimize drug candidates, enhancing their efficacy and pharmacokinetic profiles.[1][2][3] This guide will delve into the practical aspects of working with PFACs, providing researchers with the necessary information to harness their potential in the laboratory.

Synthesis of Polyfluorinated Aromatic Compounds

The synthesis of polyfluorinated aromatic compounds can be broadly categorized into two main approaches: direct fluorination or fluorination of precursors, and the use of polyfluorinated building blocks in coupling reactions. This section details key experimental protocols for common and effective synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient polyfluoroarenes. The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 10-(Perfluorophenyl)phenothiazine

This protocol describes the p-selective substitution of a polyfluoroarene with phenothiazine.[4][5]

-

Materials: Phenothiazine, octafluorotoluene, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a screw-capped test tube, combine phenothiazine (1.0 mmol) and K₂CO₃ (2.0 mmol).

-

Dry the mixture under vacuum for 1 hour.

-

Backfill the tube with nitrogen gas.

-

Add DMF (5.0 mL) and octafluorotoluene (1.2 mmol).

-

Stir the reaction mixture at 60 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Expected Yield: 96%[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds and have been successfully applied to polyfluorinated aromatic substrates.

The Suzuki-Miyaura coupling enables the formation of biaryl compounds from the reaction of an aryl halide with an arylboronic acid. The use of polyfluorinated aryl halides can be challenging due to the strength of the C-F bond, often requiring specialized catalysts and conditions.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid [6]

-

Materials: 4-Fluorobenzoic acid, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), ligand (e.g., SPhos), base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane and water).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-fluorobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 mmol).

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][7]

Experimental Protocol: Sonogashira Coupling of a Polyfluorinated Aryl Bromide [8]

-

Materials: Polyfluorinated aryl bromide, terminal alkyne, Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), diisopropylamine (base and solvent), and tetrahydrofuran (THF, co-solvent).

-

Procedure:

-

To a solution of the polyfluorinated aryl bromide (1.0 eq) in THF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq) at room temperature.

-

Stir the reaction for 3 hours.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

-

Physicochemical and Biological Properties of Polyfluorinated Aromatic Compounds

The introduction of fluorine atoms onto an aromatic ring significantly influences a molecule's properties. The following tables summarize key quantitative data for a selection of polyfluorinated aromatic compounds.

Table 1: Physicochemical Properties of Selected Polyfluorinated Aromatic Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L) | logP | Reference(s) |

| Hexafluorobenzene | 186.06 | 5.3 | 80.3 | 33 | 2.56 | [4] |

| Pentafluorobenzene | 168.06 | -47.5 | 85 | 159 | 2.33 | [4] |

| 1,2,4,5-Tetrafluorobenzene | 150.07 | 4 | 90 | 250 | 2.1 | [4] |

| 1-Bromo-2,4,6-trifluorobenzene | 210.99 | 1.5 | 143 | - | 2.8 | [4] |

| Octafluoronaphthalene | 272.09 | 87-88 | 209 | - | 4.3 | [4] |

| Perfluorobiphenyl | 334.1 | 68-70 | 206 | - | 5.8 | [4] |

Table 2: Biological Activity of Selected Polyfluorinated Aromatic Compounds

| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference(s) |

| Fluorinated Chalcone (Compound 7)¹ | 5-Lipoxygenase | Cell-based | 0.8 | [9] |

| Fluorinated Chalcone (Compound 7)¹ | Human Cancer Cell Line Panel | Cytotoxicity | GI₅₀: 38 (MDA-MB-231) | [4][9] |

| GCG-2”F,5”OMe (Fluorinated Polyphenol) | DYRK1A Kinase | Enzymatic | 0.073 | [5] |

| 13f (Aromatic Sulfonamide) | EGFR Tyrosine Kinase | Enzymatic | 0.022 | [10] |

| Perfluorooctanoic acid (PFOA) | PPARα | Transactivation | 13.9 | [1][11] |

| Perfluorooctane sulfonate (PFOS) | PPARα | Transactivation | 2.5 | [1][11] |

¹ 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone

Key Applications in Research and Drug Development

Polyfluorinated aromatic compounds are integral to various research areas, most notably in the development of new therapeutic agents and advanced materials.

Medicinal Chemistry and Drug Development

In drug design, fluorine substitution is a well-established strategy to enhance a compound's pharmacological profile. Key benefits include:

-

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at specific positions, increasing the drug's half-life.[12][13]

-

Binding Affinity: Fluorine's unique electronic properties can lead to favorable interactions with protein targets, thereby increasing binding affinity and potency.[14]

-

Membrane Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor for its ability to cross cell membranes.[12]

A prominent example is the use of polyfluorinated aromatic moieties in the design of kinase inhibitors . Many kinase inhibitors feature aromatic rings that interact with the ATP-binding pocket of the enzyme. Fluorination of these rings can fine-tune the inhibitor's selectivity and potency.[15][16]

Materials Science

The unique electronic and physical properties of polyfluorinated aromatic compounds make them valuable components in the design of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with enhanced thermal and chemical stability.[17]

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following sections provide examples using the DOT language for Graphviz.

Signaling Pathway: Inhibition of EGFR by a Polyfluorinated Aromatic Compound

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[18][19][20] Small molecule inhibitors, many of which contain polyfluorinated aromatic scaffolds, can block this pathway.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. assayquant.com [assayquant.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Prediction of the Interactions of a Large Number of Per- and Poly-Fluoroalkyl Substances with Ten Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors [mdpi.com]

- 14. stackoverflow.com [stackoverflow.com]

- 15. FLiK: a direct-binding assay for the identification and kinetic characterization of stabilizers of inactive kinase conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Epidermal Growth Factor Receptor Signaling Disruption by Endocrine and Metabolic Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2,3,4,5-tetrafluorobenzoate safety data sheet (SDS) information.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Ethyl 2,3,4,5-tetrafluorobenzoate (CAS No. 122894-73-9). The information presented herein is compiled from publicly available data for the compound and its structural analogs, intended to inform safe handling, storage, and emergency procedures. Due to the limited availability of a specific Safety Data Sheet (SDS) for Ethyl 2,3,4,5-tetrafluorobenzoate, data from closely related compounds, such as tetrafluorobenzoic acid and other ethyl benzoate derivatives, have been utilized to infer potential hazards and safety precautions. All data derived from analogous compounds should be interpreted with caution.

Chemical and Physical Properties

A summary of the known physical and chemical properties of Ethyl 2,3,4,5-tetrafluorobenzoate is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of Ethyl 2,3,4,5-tetrafluorobenzoate

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | Chem-Impex[1] |

| Molecular Weight | 222.14 g/mol | Chem-Impex[1] |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex[1] |

| Boiling Point | 88 °C at 13 mmHg | Chem-Impex[1] |

| Density | 1.39 g/cm³ | Chem-Impex[1] |

| Refractive Index | n20/D 1.44 | Chem-Impex[1] |

| Purity | ≥ 98% (GC) | Chem-Impex[1] |

| CAS Number | 122894-73-9 | Chem-Impex[1] |

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for structurally similar compounds like 2,3,4,5-Tetrafluorobenzoic acid, Ethyl 2,3,4,5-tetrafluorobenzoate is anticipated to pose the following hazards.[2]

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.

First-Aid Measures

In the event of exposure to Ethyl 2,3,4,5-tetrafluorobenzoate, the following first-aid protocols, derived from data for analogous compounds, should be implemented.[3]

Table 3: First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

Fire-Fighting Measures

While specific fire hazard data for Ethyl 2,3,4,5-tetrafluorobenzoate is unavailable, general procedures for combustible liquids should be followed.

Table 4: Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | Emits toxic fumes under fire conditions. |

| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary. |

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with Ethyl 2,3,4,5-tetrafluorobenzoate.

Table 5: Handling and Storage Guidelines

| Guideline | Description |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.[3] |

| Storage | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place.[3] Store at room temperature.[1] |

The following workflow outlines the recommended procedure for handling this chemical in a laboratory setting.

Toxicological Information

Potential Health Effects:

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[2]

-

Chronic Effects: No information is available on the long-term health effects of exposure.

Experimental Protocols

Detailed experimental protocols involving Ethyl 2,3,4,5-tetrafluorobenzoate are not provided in safety data sheets. Researchers should develop specific standard operating procedures (SOPs) for their intended use of this chemical, incorporating the safety information provided in this guide. These SOPs should include detailed steps for handling, spill cleanup, and waste disposal, tailored to the specific experimental context.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). The information has been compiled from various sources and inferred from data on structurally similar compounds. Users should always consult the most current SDS for any chemical before use and conduct their own risk assessment. The creators of this document assume no liability for any damages resulting from the use of this information.

References

Application Notes and Protocols for the Esterification of 2,3,4,5-Tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl and ethyl esters of 2,3,4,5-tetrafluorobenzoic acid, a key intermediate in the development of pharmaceuticals and advanced materials. Two primary synthetic routes are presented: a direct Fischer-Speier esterification and a two-step protocol involving the formation of an acyl chloride intermediate.

Introduction

2,3,4,5-Tetrafluorobenzoic acid and its esters are valuable building blocks in medicinal chemistry and materials science. The presence of the tetrafluorinated phenyl ring can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and unique electronic characteristics to target molecules. This application note outlines and compares two common and effective methods for the esterification of 2,3,4,5-tetrafluorobenzoic acid, providing researchers with the necessary information to select the most suitable protocol for their specific needs.

Data Presentation

The following table summarizes the quantitative data associated with the different methods for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride, the intermediate for the two-step esterification protocol. Yields for the subsequent esterification of the acyl chloride are typically high (often >90%). While specific yield data for the direct Fischer-Speier esterification of 2,3,4,5-tetrafluorobenzoic acid is not extensively reported in the literature, expected yields are high based on similar reactions with other benzoic acids.

| Method | Reagent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acyl Chloride Formation | Thionyl Chloride | DMF (catalytic) | Neat | 90-95 | 1.5 | ~95 |

| Acyl Chloride Formation | Oxalyl Chloride | DMF (catalytic) | Dichloromethane | Room Temperature | Overnight | High (not specified) |

| Acyl Chloride Formation | Triphosgene | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 | 95.1 |

| Fischer-Speier Esterification | Methanol/Ethanol | Conc. H₂SO₄ | Alcohol (excess) | Reflux | 4-12 | >90 (expected) |

Experimental Protocols

Two primary protocols are presented for the esterification of 2,3,4,5-tetrafluorobenzoic acid. Protocol A describes a direct Fischer-Speier esterification, a classic and straightforward method. Protocol B outlines a two-step approach via an acyl chloride intermediate, which is often faster and may be suitable for more sensitive substrates.

Protocol A: Direct Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Anhydrous Methanol or Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents of methanol or ethanol), which also serves as the solvent.

-

Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 12 hours.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate or diethyl ether and wash with water.

-

Carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol B: Two-Step Esterification via Acyl Chloride

This protocol involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with the alcohol.

Part 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) (if using oxalyl chloride)

-

Toluene

Procedure using Thionyl Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) and an excess of thionyl chloride (can be used as solvent).

-

Catalyst Addition: Add a catalytic amount of DMF (a few drops).

-

Reaction: Heat the mixture at 90-95°C for approximately 1.5 hours.[2]

-

Work-up: Remove the excess thionyl chloride by distillation, first at atmospheric pressure and then under vacuum. The crude 2,3,4,5-tetrafluorobenzoyl chloride can be purified by distillation under reduced pressure.

Procedure using Oxalyl Chloride:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Add oxalyl chloride (1.1 equivalents) to the solution, followed by a catalytic amount of dry DMF (a few drops). A vigorous reaction will be observed.[3]

-

Reaction: Stir the mixture at room temperature overnight.[2]

-

Work-up: Concentrate the mixture to an oil. The crude product can be taken up in toluene and re-concentrated to remove volatile impurities before being used in the next step.[2]

Part 2: Esterification of 2,3,4,5-Tetrafluorobenzoyl Chloride

Materials:

-

2,3,4,5-Tetrafluorobenzoyl chloride (from Part 1)

-

Anhydrous Methanol or Ethanol

-

Anhydrous Pyridine or Triethylamine (optional, as a base)

-

Anhydrous Diethyl ether or Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Alcohol Addition: Cool the solution in an ice bath and add the desired anhydrous alcohol (1.0-1.2 equivalents) dropwise. An optional base like pyridine or triethylamine (1.1 equivalents) can be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

If a base was used, filter off the resulting ammonium salt.

-

Wash the organic solution with dilute HCl (if a base was used), followed by saturated sodium bicarbonate solution, and then brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: Purify the ester by distillation under reduced pressure or column chromatography.

Mandatory Visualization

Caption: Workflow for Fischer-Speier Esterification.

Caption: Workflow for the Two-Step Esterification.

References

Applications of Ethyl 2,3,4,5-tetrafluorobenzoate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3,4,5-tetrafluorobenzoate is a key fluorinated building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex bioactive molecules.[1] The presence of the tetrafluorophenyl moiety imparts unique physicochemical properties to the final compounds, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve their pharmacokinetic and pharmacodynamic profiles.[1] This document provides detailed application notes and experimental protocols for the use of Ethyl 2,3,4,5-tetrafluorobenzoate in the synthesis of fluoroquinolone antibiotics, a major class of antibacterial agents.

Application 1: Synthesis of Fluoroquinolone Antibiotics

Ethyl 2,3,4,5-tetrafluorobenzoate serves as a crucial starting material for the synthesis of the core quinolone ring structure found in many potent fluoroquinolone antibiotics. The tetrafluorobenzoyl moiety is a precursor to the quinolone core, which is essential for the antibacterial activity of these drugs.

Key Intermediate: Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate

A pivotal step in the synthesis of many fluoroquinolones is the preparation of ethyl (2,3,4,5-tetrafluorobenzoyl)acetate. This intermediate is then further elaborated to construct the bicyclic quinolone system.

Experimental Protocol: Synthesis of Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate [2][3]

This protocol describes the synthesis of ethyl (2,3,4,5-tetrafluorobenzoyl)acetate from diethyl malonate and 2,3,4,5-tetrafluorobenzoyl chloride.

Materials:

-

Diethyl malonate

-

Potassium hydroxide

-

Absolute ethanol

-

2,3,4,5-tetrafluorobenzoyl chloride

-

Magnesium chloride

-

Triethylamine

-

Dichloromethane

-

13% Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

Preparation of Potassium Ethyl Malonate: React diethyl malonate with potassium hydroxide in absolute ethanol to produce potassium ethyl malonate.

-

Reaction Setup: In a 500 mL four-neck round bottom flask, add 23.8 g (0.14 mol) of monoethyl malonate potassium salt and 142.8 g of dichloromethane. Stir the mixture and cool the solution to 0°C.

-

Addition of Reagents: Add 35.4 g (0.35 mol) of triethylamine and 6 g (0.168 mol) of anhydrous magnesium chloride to the cooled solution.

-

Addition of Acyl Chloride: Add 21.2 g (0.1 mol) of 2,3,4,5-tetrafluorobenzoyl chloride dropwise over approximately 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, raise the temperature to 20°C and continue stirring for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, separate the organic phase and wash it twice with 50 mL of 13% hydrochloric acid, followed by two washes with 50 mL of water.

-

Isolation and Purification: Dry the organic phase with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure. Dissolve the residue in 20 g of petroleum ether and cool to 0°C to precipitate the product as a white flaky solid.

-

Final Product: Filter the solid to obtain the final product, ethyl (2,3,4,5-tetrafluorobenzoyl)acetate.

Quantitative Data:

| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |

| Potassium Ethyl Malonate | Diethyl malonate | KOH | Absolute Ethanol | - | - |

| Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate | Monoethyl malonate potassium salt, 2,3,4,5-tetrafluorobenzoyl chloride | MgCl₂, Triethylamine | Dichloromethane | 15 hours | Not Specified |

General Workflow for Fluoroquinolone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a fluoroquinolone antibiotic, starting from the key intermediate derived from Ethyl 2,3,4,5-tetrafluorobenzoate.

Caption: Generalized synthetic workflow for fluoroquinolone antibiotics.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV